

PDI-IN-1: A Comparative Guide to its Anti-Tumor Activity

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Compound of Interest

Compound Name: PDI-IN-1

Cat. No.: B609883

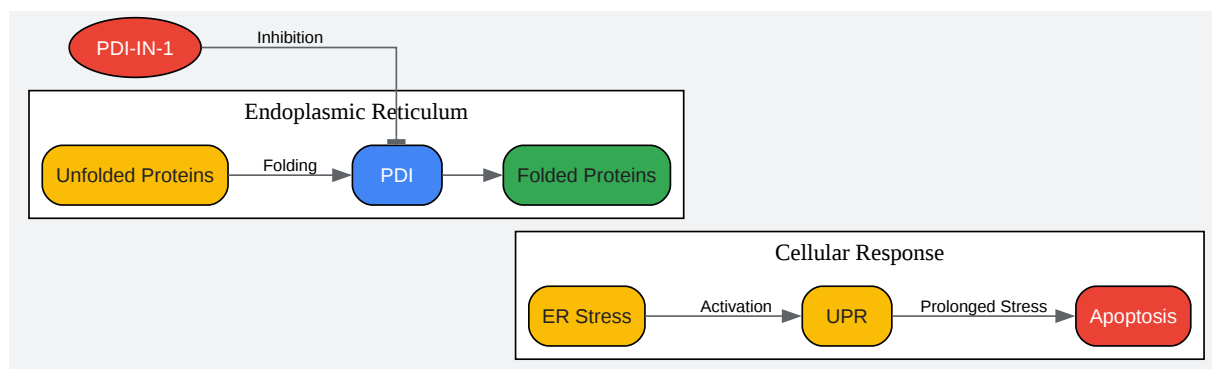
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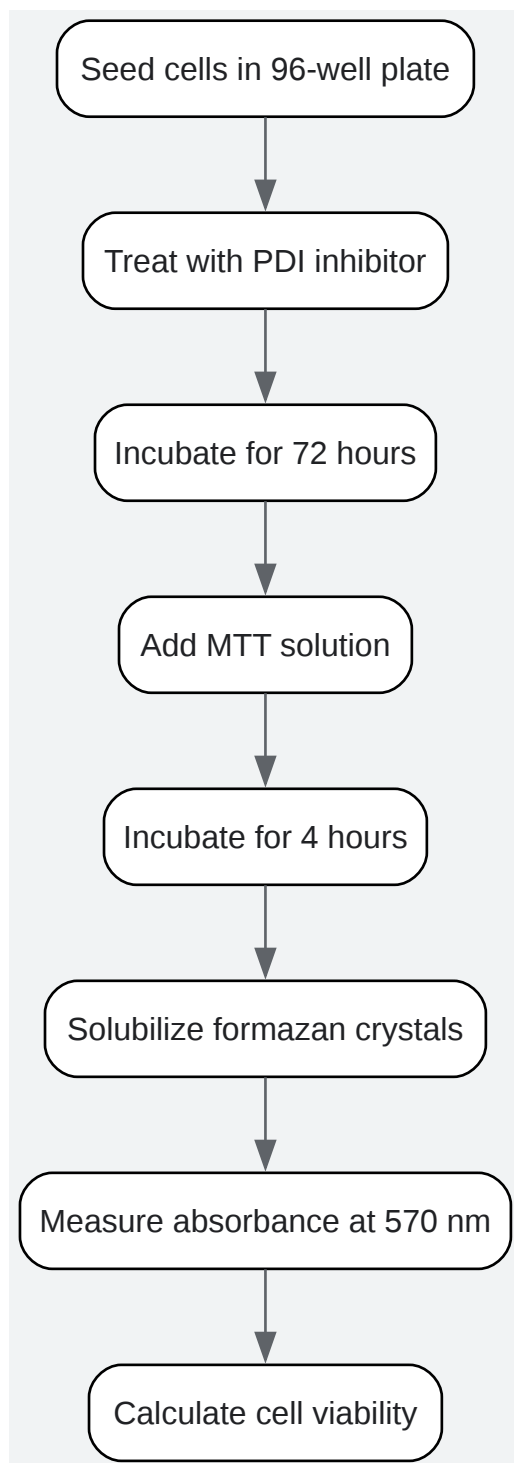
In the landscape of novel cancer therapeutics, inhibitors of Protein Disulfide Isomerase (PDI) are emerging as a promising class of agents. This guide provides a comprehensive comparison of the anti-tumor activity of PDI inhibitors, using the representative compound **PDI-IN-1** (a proxy for well-characterized PDI inhibitors like PACMA31) and comparing it with other relevant alternatives such as CCF642. The data presented here is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of these compounds.

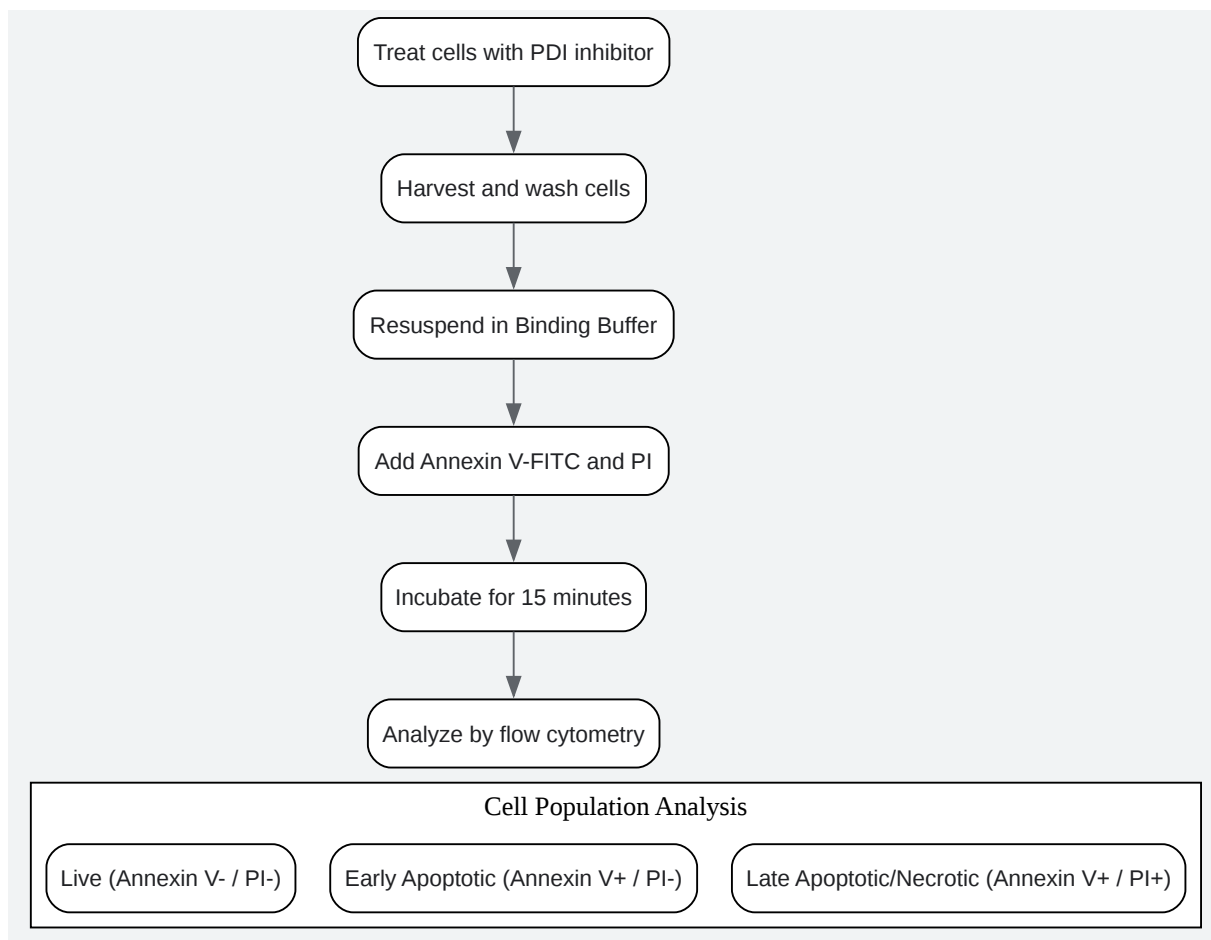
Mechanism of Action: Targeting Protein Folding and Inducing Stress

Protein Disulfide Isomerase (PDI) is a chaperone protein residing in the endoplasmic reticulum (ER) that plays a critical role in the proper folding of nascent proteins by catalyzing the formation and rearrangement of disulfide bonds.[1] Many cancer cells exhibit elevated levels of PDI to cope with the high demand for protein synthesis and to mitigate oxidative stress, making PDI a compelling target for anti-cancer therapies.[2]

PDI inhibitors, such as **PDI-IN-1** (represented by PACMA31), exert their anti-tumor effects by covalently binding to the active site cysteines of PDI, leading to its irreversible inhibition.[1][3] This disruption of PDI function leads to an accumulation of misfolded proteins within the ER, triggering a cellular stress response known as the Unfolded Protein Response (UPR). Prolonged ER stress ultimately activates apoptotic pathways, leading to cancer cell death.[2]







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